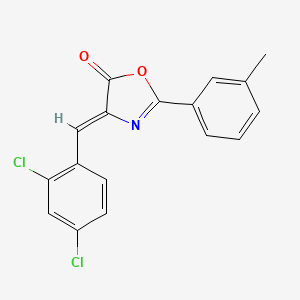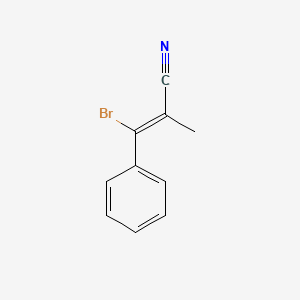
1,3-Dihydro-1-(4-methylphenyl)-4-phenyl-2H-imidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a thione group attached to the imidazole ring, along with phenyl and methylphenyl substituents
準備方法
The synthesis of 1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide in the presence of a base to yield the desired imidazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding imidazoline derivative. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the sulfoxide derivative, while reduction with lithium aluminum hydride produces the imidazoline derivative.
科学的研究の応用
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE can be compared with other imidazole derivatives, such as:
1-(4-METHYLPHENYL)-1H-IMIDAZOLE: This compound lacks the thione group, which significantly alters its chemical reactivity and biological activity.
1-(4-METHYLPHENYL)-2-THIOIMIDAZOLE: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
特性
CAS番号 |
79220-95-4 |
|---|---|
分子式 |
C16H14N2S |
分子量 |
266.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C16H14N2S/c1-12-7-9-14(10-8-12)18-11-15(17-16(18)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,19) |
InChIキー |
AQBVHLZPFZXPSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)
![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)

![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)

![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)
![N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11701757.png)

![{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11701776.png)

